Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid
Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid
Content Type: Technical Monograph / Process Development Guide Subject: CAS 2768-18-5 | Chiral Building Block & Biocatalytic Synthesis
Executive Summary
(3R)-3-hydroxy-3-phenylpropanoic acid (CAS: 2768-18-5) is a critical chiral synthon in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (e.g., Atomoxetine), and
This guide moves beyond basic catalog data to provide a self-validating biocatalytic synthesis protocol, detailed physicochemical profiling, and analytical standards for enantiomeric excess (ee) determination.
Physicochemical Profiling
The following data aggregates experimental values essential for process scaling and solubility modeling.
| Property | Metric | Technical Notes |
| IUPAC Name | (3R)-3-hydroxy-3-phenylpropanoic acid | Also known as (R)- |
| CAS Number | 2768-18-5 | Racemic: 3480-87-3; (S)-isomer: 36567-72-3 |
| Molecular Weight | 166.17 g/mol | Formula: |
| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[1] |
| Melting Point | 115 – 118 °C | Sharp endotherm indicates high purity. |
| pKa | 4.40 (at 25 °C) | Carboxylic acid proton; typical for |
| Optical Rotation | (c=1, Ethanol). Sign is (+) in EtOH. | |
| Solubility | Soluble: EtOH, DMSO, EtOAcSparingly: | Partition coefficient (LogP) ~1.0, favoring organic extraction. |
Biocatalytic Synthesis Protocol
While chemical asymmetric hydrogenation (Noyori type) is possible, modern industrial routes favor Biocatalytic Ketoreduction due to higher enantioselectivity (>99% ee) and ambient operating conditions.
The Mechanism: Stereoselective Reduction
The synthesis utilizes a Ketoreductase (KRED) enzyme to reduce Ethyl Benzoylacetate (EBA) to Ethyl (R)-3-hydroxy-3-phenylpropionate, followed by mild hydrolysis. This route avoids the 50% yield cap of kinetic resolutions.
Figure 1: Biocatalytic cascade utilizing KRED for asymmetric reduction and Glucose Dehydrogenase (GDH) for cofactor regeneration.
Experimental Workflow (Bench Scale: 50 mmol)
Reagents:
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Ethyl benzoylacetate (EBA): 9.6 g (50 mmol)
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KRED Enzyme (e.g., KRED-P1 or equivalent commercial (R)-selective kit): 100 mg
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NADP+: 50 mg (catalytic quantity)
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Glucose: 10.8 g (60 mmol, 1.2 eq)
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Glucose Dehydrogenase (GDH): 50 mg
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Buffer: Potassium Phosphate (100 mM, pH 7.0)
Protocol:
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Reaction Assembly: In a 250 mL round-bottom flask, dissolve Glucose in 100 mL of Phosphate buffer. Adjust pH to 7.0 if necessary.
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Enzyme Addition: Add NADP+, GDH, and KRED enzyme. Stir gently (150 rpm) at 30°C for 10 minutes to equilibrate.
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Substrate Feeding: Add Ethyl benzoylacetate dropwise over 30 minutes. Note: EBA has limited solubility; the reaction forms a biphasic emulsion which actually assists in product separation.
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Incubation: Stir at 30°C for 12–18 hours. Monitor pH; keep between 6.5–7.5 using 1M NaOH (titrator recommended).
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IPC (In-Process Control): Extract a 50 µL aliquot with EtOAc. Analyze via HPLC (see Section 5). Target conversion >98%.
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Workup: Add diatomaceous earth (Celite) and filter to remove enzymes. Extract filtrate with Ethyl Acetate (3 x 50 mL). Dry organic layer over
and concentrate in vacuo. -
Hydrolysis: Redissolve the resulting ester in THF/Water (1:1). Add LiOH (2 eq) and stir at 0°C for 2 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc, dry, and recrystallize from Hexane/EtOAc to yield the free acid.
Pharmaceutical Utility & Retrosynthesis
The (3R)-acid is a versatile "chiral pool" molecule. Its primary utility involves the transformation of the hydroxyl group—often with inversion of configuration via Mitsunobu reaction—to generate (S)-amine pharmacophores found in blockbuster drugs.
Key Applications
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Atomoxetine (Strattera): The (R)-alcohol is converted to a leaving group (mesylate/tosylate) and displaced by an amine to set the stereochemistry.
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Fluoxetine Analogs: Precursor for chiral synthesis of fluoxetine derivatives.
- -Lactam Intermediates: Used in the synthesis of carbapenem side chains.
Figure 2: Retrosynthetic logic flow showing the utility of the (3R)-acid as a precursor for chiral amines via stereochemical inversion.
Analytical Characterization & Validation
Trust in the chiral integrity of the building block is paramount. The following methods validate the "R" configuration.
A. Chiral HPLC Method[3][4][5]
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Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.
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Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.
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Flow Rate: 1.0 mL/min.[2]
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Temperature: 25°C.
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Detection: UV @ 210 nm or 254 nm.
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Retention Times (Approximate):
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(S)-Isomer: ~8.5 min
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(R)-Isomer: ~11.2 min
-
Note: Always run a racemic standard first to establish system suitability.
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B. NMR Validation
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1H NMR (400 MHz, DMSO-d6):
12.2 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 5.3 (br s, 1H, OH), 4.98 (t, 1H, CH-OH), 2.6 (dd, 1H, CH2), 2.4 (dd, 1H, CH2). -
Absolute Config Check: Derivatization with (S)-Mosher's acid chloride creates diastereomers with distinct NMR shifts, allowing confirmation of the (R)-configuration without chiral HPLC if necessary.
References
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Biocatalytic Synthesis of Chiral Hydroxy Esters. Source: ResearchGate (2025).[3][4] "Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase..." (Note: Describes the methodology applicable to both enantiomers by selecting the appropriate KRED).
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Physical Properties & CAS Data. Source: ChemicalBook / NIH PubChem (2025). Aggregated physical property data for CAS 2768-18-5.[5]
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Chiral HPLC Method Development. Source: Phenomenex / Sigma-Aldrich Technical Guides. "Strategies for Chiral HPLC Method Development."
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Dapoxetine and Related Drug Synthesis. Source: Google Patents (CN118955306A). "A process improvement method for dapoxetine hydrochloride."
